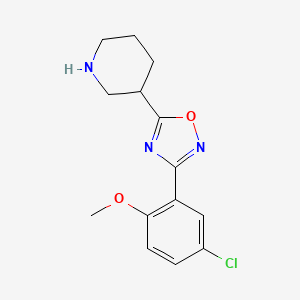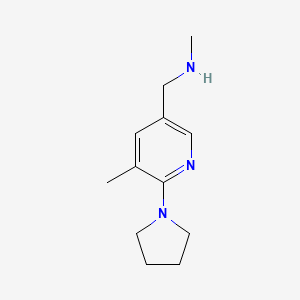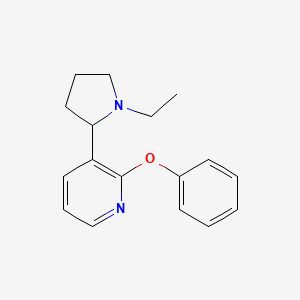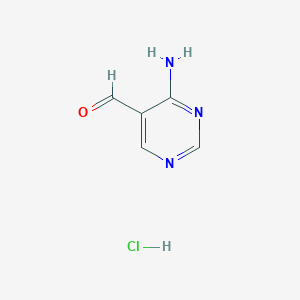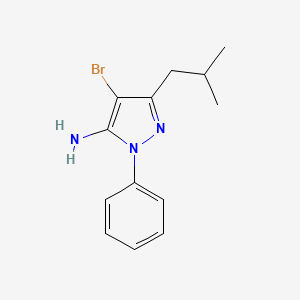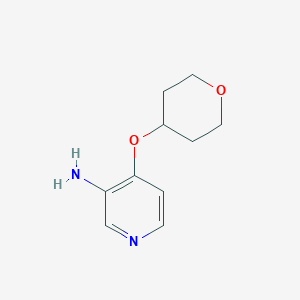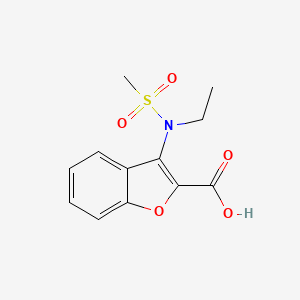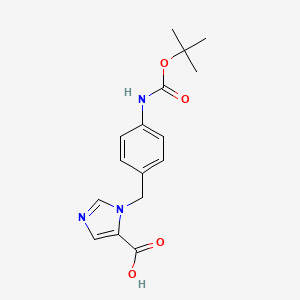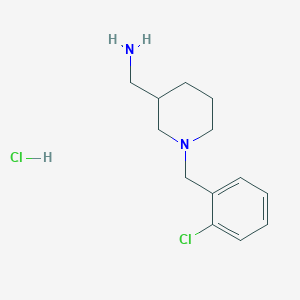
(1-(2-Chlorobenzyl)piperidin-3-yl)methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-(2-Chlorobenzyl)piperidin-3-yl)methanamine hydrochloride is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents like methanol and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve multicomponent reactions, which are advantageous due to their efficiency and eco-friendliness. These reactions provide rapid and easy access to large libraries of organic compounds with diverse substitution patterns .
Chemical Reactions Analysis
Types of Reactions
(1-(2-Chlorobenzyl)piperidin-3-yl)methanamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve specific temperatures, pressures, and solvents to optimize the reaction yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield an alcohol. Substitution reactions can produce a wide range of derivatives depending on the nucleophile used .
Scientific Research Applications
(1-(2-Chlorobenzyl)piperidin-3-yl)methanamine hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1-(2-Chlorobenzyl)piperidin-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (1-(2-Chlorobenzyl)piperidin-3-yl)methanamine hydrochloride include other piperidine derivatives, such as:
- (1-(2-Chlorobenzyl)piperidin-4-yl)methanamine hydrochloride
- (1-(2-Chlorobenzyl)piperidin-2-yl)methanamine hydrochloride
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties. This compound’s unique structure allows it to interact with different molecular targets and exhibit distinct biological activities compared to other piperidine derivatives .
Properties
Molecular Formula |
C13H20Cl2N2 |
|---|---|
Molecular Weight |
275.21 g/mol |
IUPAC Name |
[1-[(2-chlorophenyl)methyl]piperidin-3-yl]methanamine;hydrochloride |
InChI |
InChI=1S/C13H19ClN2.ClH/c14-13-6-2-1-5-12(13)10-16-7-3-4-11(8-15)9-16;/h1-2,5-6,11H,3-4,7-10,15H2;1H |
InChI Key |
APHTXVVVLSNSHG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=CC=C2Cl)CN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


